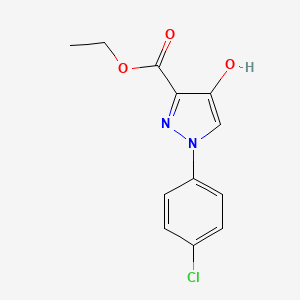
Methyl 3-(benzoylamino)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and how it interacts with various reagents. The mechanisms of these reactions may also be studied.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as acidity or basicity, may also be analyzed.Applications De Recherche Scientifique
Application in Crystallography
- Field : Crystallography .
- Summary : The compound methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate is used in the study of crystal structures . It crystallizes as a centrosymmetric hydrogen-bonded dimer facilitated by N–H···O interactions involving the amide and carbonyl moiety of the lactone group of adjacent molecules .
- Methods : The study involves the synthesis of the compound and its crystallization. The supramolecular aggregation is controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding .
- Results : The study provides insights into the crystal structure of the compound, which can be useful for various ring transformations .
Application in Organic Synthesis
- Field : Organic Synthesis .
- Summary : The compound 1,1,2,2-tetrakis[(benzoylamino)methyl]hydrazine, which can be synthesized from (benzamidomethyl)triethylammonium chloride and hydrazine monohydrate in the presence of triethylamine in ethanol/aqueous media, has been studied .
- Methods : The synthesis involves the reaction of a hydrazine monohydrate in ethanol/aqueous solution with (benzamidomethyl)triethylammonium chloride in the presence of a small quantity of triethylamine at room temperature .
- Results : The mass spectrometric analysis of the compound using ESI technique indicated a molecular ion (m/z = 587.2; [M+Na]+) which is consistent with the molecular formula of a 1,1,2,2-tetrakis[(benzoylamino)methyl]hydrazine (C32H32N6O4, calc. 564) .
Application in Crystallography
- Field : Crystallography .
- Summary : The compound Methyl (2R,3S)-3-(benzoylamino)-2-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-3-phenylpropanoate is used in the study of crystal structures . It provides insights into the crystal structure of the compound, which can be useful for various ring transformations .
- Methods : The study involves the synthesis of the compound and its crystallization .
- Results : The study provides insights into the crystal structure of the compound .
Application in Organic Synthesis
- Field : Organic Synthesis .
- Summary : The compounds methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate (1), C15H13NO5, and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide (2), C21H19NO5, have been studied .
- Methods : The synthesis involves the reaction of a hydrazine monohydrate in ethanol/aqueous solution with (benzamidomethyl)triethylammonium chloride in the presence of a small quantity of triethylamine at room temperature .
- Results : The mass spectrometric analysis of the compound using ESI technique indicated a molecular ion (m/z = 587.2; [M+Na]+) which is consistent with the molecular formula of a 1,1,2,2-tetrakis[(benzoylamino)methyl]hydrazine (C32H32N6O4, calc. 564) .
Application in Crystallography
- Field : Crystallography .
- Summary : The compound Methyl (2R,3S)-3-(benzoylamino)-2-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-3-phenylpropanoate is used in the study of crystal structures . It provides insights into the crystal structure of the compound, which can be useful for various ring transformations .
- Methods : The study involves the synthesis of the compound and its crystallization .
- Results : The study provides insights into the crystal structure of the compound .
Application in Organic Synthesis
- Field : Organic Synthesis .
- Summary : The compounds methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate (1), C15H13NO5, and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide (2), C21H19NO5, have been studied .
- Methods : The synthesis involves the reaction of a hydrazine monohydrate in ethanol/aqueous solution with (benzamidomethyl)triethylammonium chloride in the presence of a small quantity of triethylamine at room temperature .
- Results : The mass spectrometric analysis of the compound using ESI technique indicated a molecular ion (m/z = 587.2; [M+Na]+) which is consistent with the molecular formula of a 1,1,2,2-tetrakis[(benzoylamino)methyl]hydrazine (C32H32N6O4, calc. 564) .
Safety And Hazards
The compound’s safety profile would be assessed, including its toxicity and any risks it poses to human health or the environment. This could involve looking at its LD50 (the lethal dose that kills 50% of a test population), as well as any safety precautions that need to be taken when handling it.
Orientations Futures
This could involve discussing potential applications of the compound, such as its use in medicine, industry, or research. It could also involve suggesting further studies that could be done to learn more about the compound.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or conduct laboratory experiments.
Propriétés
IUPAC Name |
methyl 3-benzamidothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZDTPFHHAMMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353332 |
Source


|
| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzoylamino)-2-thiophenecarboxylate | |
CAS RN |
79128-70-4 |
Source


|
| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)

